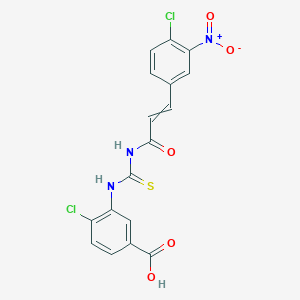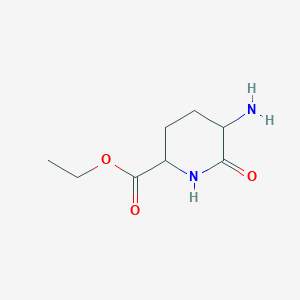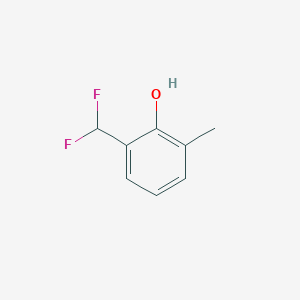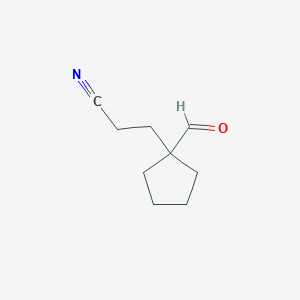![molecular formula C18H17NO4 B13942918 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid, the following steps are typically involved:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Methoxy-Phenoxy-Ethyl Group: The methoxy-phenoxy-ethyl group can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Analyse Des Réactions Chimiques
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophilic reagents like halogens and nitrating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in various physiological processes . The compound’s methoxy-phenoxy-ethyl group may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenoxy)ethyl]indole-4-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c1-22-13-5-7-14(8-6-13)23-12-11-19-10-9-15-16(18(20)21)3-2-4-17(15)19/h2-10H,11-12H2,1H3,(H,20,21) |
Clé InChI |
BFPAUDYTIFURTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCN2C=CC3=C(C=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)








![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)


